molecular formula C27H22ClNO6 B14095865 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14095865
M. Wt: 491.9 g/mol
InChI Key: RRDJNOFWSYHIEF-UHFFFAOYSA-N
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Description

“7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” typically involves multi-step organic reactions. The starting materials often include substituted phenols and chloro compounds, which undergo various reactions such as alkylation, cyclization, and chlorination under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds usually involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a precursor for more complex molecules.

Biology

In biological research, the compound may be investigated for its interactions with enzymes or receptors, potentially leading to the development of new drugs.

Medicine

Medicinal applications could include its use as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its biological activity.

Industry

In industry, the compound might be used in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of “7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” would depend on its specific biological activity. Typically, such compounds interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-c]pyrrole derivatives: These compounds share a similar core structure and may exhibit similar biological activities.

    Phenolic compounds: Compounds with hydroxyl groups attached to aromatic rings, which can also have diverse biological activities.

Uniqueness

The uniqueness of “7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C27H22ClNO6

Molecular Weight

491.9 g/mol

IUPAC Name

7-chloro-1-(4-hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H22ClNO6/c1-33-18-7-3-15(4-8-18)11-12-29-24(16-5-9-20(30)22(13-16)34-2)23-25(31)19-14-17(28)6-10-21(19)35-26(23)27(29)32/h3-10,13-14,24,30H,11-12H2,1-2H3

InChI Key

RRDJNOFWSYHIEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=C(C=C5)O)OC

Origin of Product

United States

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